Product packaging for N-Butyl-N'-hydroxyguanidine(Cat. No.:CAS No. 140215-98-1)

N-Butyl-N'-hydroxyguanidine

Cat. No.: B119594
CAS No.: 140215-98-1
M. Wt: 131.18 g/mol
InChI Key: ULDDTFAPYWLDGF-UHFFFAOYSA-N
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Description

N-Butyl-N'-hydroxyguanidine, also known as this compound, is a useful research compound. Its molecular formula is C5H13N3O and its molecular weight is 131.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3O B119594 N-Butyl-N'-hydroxyguanidine CAS No. 140215-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-1-hydroxyguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-2-3-4-7-5(6)8-9/h9H,2-4H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDDTFAPYWLDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140215-98-1
Record name 2-butyl-1-hydroxyguanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02727
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Historical Context and Significance Within Guanidine Chemistry Research

The scientific journey of N-Butyl-N'-hydroxyguanidine is deeply rooted in the broader history of guanidine (B92328) chemistry. The parent compound, guanidine, was first isolated in 1861 by Adolph Strecker. However, the specific interest in N-hydroxyguanidine derivatives, such as this compound, emerged much later, spurred by a landmark discovery in biochemistry.

In the late 20th century, researchers identified N-omega-hydroxy-L-arginine as a stable intermediate in the enzymatic conversion of L-arginine to nitric oxide (NO) by nitric oxide synthase (NOS). This discovery was a pivotal moment, as it unveiled a new pathway for endogenous NO production, a molecule with profound physiological and pathological implications. Consequently, the scientific community began to explore synthetic analogues of N-omega-hydroxy-L-arginine to better understand and manipulate this biological process.

This led to the synthesis and investigation of a series of N-alkyl-N'-hydroxyguanidines, including this compound. These compounds were designed as non-amino acid mimics of N-omega-hydroxy-L-arginine, with the aim of "short-circuiting" the first step of the NOS catalytic cycle. nih.gov Early research in the late 1990s and early 2000s focused on synthesizing these compounds and evaluating their ability to act as substrates for the different isoforms of NOS. nih.govnih.gov This body of work established N-hydroxyguanidines as a significant class of compounds within guanidine chemistry, valued for their potential to selectively generate NO in biological systems.

Interdisciplinary Relevance in Chemical Biology and Medicinal Chemistry

The study of N-Butyl-N'-hydroxyguanidine extends across the disciplines of chemical biology and medicinal chemistry, primarily due to its interaction with nitric oxide synthase (NOS). NOS enzymes exist in three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS), each with distinct physiological roles. The dysregulation of NO production is implicated in a range of conditions, from cardiovascular diseases to neurodegenerative disorders and inflammatory responses.

In chemical biology, this compound serves as a molecular probe to elucidate the structure and function of NOS. wsu.edu By studying how this synthetic substrate binds to the active site of the enzyme and is subsequently oxidized to produce NO, researchers can gain insights into the catalytic mechanism of NOS. wsu.edu Crystal structure studies of nNOS complexed with this compound have been instrumental in revealing the binding modes of such substrates. wsu.edu

From a medicinal chemistry perspective, this compound and related compounds are investigated as potential therapeutic agents. ontosight.ai The goal is to develop isoform-selective NOS substrates that can deliver NO to specific tissues or cell types. nih.gov Such a targeted approach could offer therapeutic benefits by modulating NO levels in a controlled manner. The simple, non-amino acid structure of this compound makes it an attractive scaffold for further chemical modification to improve its potency and selectivity.

Foundational Research Hypotheses and Objectives

Strategic Approaches to N-Hydroxyguanidine Synthesis

The development of efficient and versatile synthetic routes to N-hydroxyguanidines is crucial for accessing a wide range of derivatives for structure-activity relationship studies. Key strategies involve the use of primary amine precursors and modular approaches for introducing various substituents.

Synthetic Pathways via Primary Amine Precursors

A significant breakthrough in the synthesis of N-hydroxyguanidines has been the development of a one-pot conversion of primary amines into protected NG-hydroxyguanidines. organic-chemistry.orgnih.gov This method offers a concise and general route, utilizing readily available starting materials. nih.gov The process typically involves the reaction of a primary amine with a cyanamide (B42294) derivative and a hydroxylamine (B1172632) analog under mild conditions, followed by deprotection. organic-chemistry.org This approach has been successfully applied to a variety of primary amines, demonstrating its broad applicability. nih.gov A notable application of this methodology is the high-yielding preparation of NG-hydroxy-L-arginine, a key intermediate in the biosynthesis of nitric oxide. organic-chemistry.org

Another established method involves the guanidinylation of N-substituted hydroxylamines. For instance, the reaction of N-arylhydroxylamines with reagents like 3,5-dimethylpyrazole-1-carboximidamide can yield N-alkyl-N'-hydroxyguanidines. This protecting-group-free approach directly functionalizes hydroxylamine derivatives.

Modular Synthesis for N-Alkyl Substitution

Modular synthesis provides a flexible platform for introducing a variety of N-alkyl substituents onto the hydroxyguanidine scaffold. This approach allows for the systematic investigation of how different alkyl groups influence the biological activity of the resulting compounds. A comparative study of different strategies for the synthesis of N-alkyl-N-hydroxyguanidines highlighted the superiority of a protecting-group-free method over approaches that use highly reactive urethane-protected guanidinylation reagents. thieme-connect.com The instability of the fully protected N-alkyl-N-hydroxyguanidine intermediates made the protecting-group-free strategy more robust and reliable. thieme-connect.com This method has been instrumental in synthesizing various N-alkyl-N-hydroxyguanidine derivatives, including the antibiotic N5-hydroxy-l-arginine. thieme-connect.com

Preparation of this compound Analogues

The synthesis of analogues of this compound, with variations in the alkyl and aryl substituents, is essential for exploring their structure-activity relationships and identifying compounds with optimized properties.

Synthesis of N-Alkyl-N'-hydroxyguanidine Series

A series of N-alkyl-N'-hydroxyguanidines have been synthesized to probe the substrate specificity of nitric oxide synthases (NOS). nih.gov Among the evaluated compounds, derivatives with n-propyl, iso-propyl, n-butyl, s-butyl, iso-butyl, pentyl, and iso-pentyl groups were found to be efficiently oxidized by all three NOS isoenzymes to produce nitric oxide. nih.gov The study revealed that the size of the alkyl substituent plays a crucial role in the reactivity, with smaller (ethyl) or larger (hexyl, cyclohexyl) groups leading to a significant decrease in activity. nih.gov This suggests that van der Waals interactions between the alkyl group and a hydrophobic cavity in the NOS active site are important for substrate binding and reactivity. nih.gov

Crystal structure analysis of the neuronal NOS (nNOS) heme domain complexed with N-isopropyl-N'-hydroxyguanidine and this compound revealed different binding modes within the substrate-binding pocket. acs.orgwsu.edu The binding of this compound was consistent with that of the natural substrate, Nω-hydroxy-l-arginine. acs.orgwsu.edu

Table 1: N-Alkyl-N'-hydroxyguanidine Analogues and their Activity with NOS Isoforms

Alkyl Substituent NOS Substrate Activity
Ethyl Significantly decreased
n-Propyl Efficiently oxidized
iso-Propyl Efficiently oxidized, best for nNOS
n-Butyl Efficiently oxidized, best for iNOS
s-Butyl Efficiently oxidized
iso-Butyl Efficiently oxidized
Pentyl Efficiently oxidized
iso-Pentyl Efficiently oxidized
Hexyl Significantly decreased

Synthesis of N-Aryl-N'-hydroxyguanidine Series

The synthesis of N-aryl-N'-hydroxyguanidines has led to the discovery of a new class of nitric oxide (NO) donors that are selectively oxidized by NOS enzymes. nih.govacs.org A study of 37 N-hydroxyguanidine derivatives, including 18 new N-aryl analogues, showed that several compounds with a relatively small, electron-donating substituent in the para position of the aryl ring were effective substrates for inducible NOS (NOS II). nih.gov The rates of NO formation from these compounds were between 8% and 41% of that observed with the natural substrate, Nω-hydroxy-L-arginine. nih.gov

Structure-activity relationship studies have indicated that a monosubstituted N-hydroxyguanidine function is crucial for NO formation. nih.govacs.org Disubstituted N-hydroxyguanidines, as well as related compounds like amidoximes, ketoximes, and aldoximes, did not produce NO. acs.org Furthermore, different NOS isoforms exhibit distinct substrate specificities for N-aryl-N'-hydroxyguanidines. For example, N-(para-hydroxyphenyl)-N'-hydroxyguanidine and N-(meta-aminophenyl)-N'-hydroxyguanidine were the best substrates for NOS I and NOS III, respectively. nih.gov In contrast, the para-chlorophenyl and para-methylphenyl derivatives were selective substrates for NOS II. nih.govacs.org

Table 2: Selectivity of N-Aryl-N'-hydroxyguanidine Analogues for NOS Isoforms

Aryl Substituent Selective Substrate for
para-Hydroxyphenyl NOS I
meta-Aminophenyl NOS III
para-Chlorophenyl NOS II

Derivatization for Mechanistic Probes and Ligand Design

The derivatization of N-hydroxyguanidines is a valuable strategy for creating mechanistic probes to study enzyme function and for designing ligands with specific binding properties. For instance, N-hydroxyguanidine derivatives have been used to investigate the mechanism of nitric oxide synthases. acs.org The ability of various N-alkyl and N-aryl substituted N'-hydroxyguanidines to act as substrates for different NOS isoforms provides insights into the structural requirements of the enzyme's active site. nih.gov

The design of ligands based on the N-hydroxyguanidine scaffold can be guided by understanding the interactions between the ligand and the target protein. For example, the observation that steric effects can influence the spin state of metal complexes by favoring or disfavoring the expanded coordination sphere of the high-spin state provides a principle for ligand design. mdpi.com Similarly, the formation of hydrogen bonds between peripheral N-H groups on a ligand and an anion or solvent can increase the ligand field strength. mdpi.com These principles can be applied to the design of N-hydroxyguanidine-based ligands for various biological targets.

Furthermore, N-hydroxyguanidine derivatives have been explored as prodrugs. nih.gov By modifying the N-hydroxyguanidine moiety with different promoieties, it is possible to improve the physicochemical properties of the parent drug and achieve targeted drug delivery. nih.gov

Nitric Oxide Synthase (NOS) Substrate Dynamics

This compound is recognized as a non-amino acid substrate for all three isoforms of Nitric Oxide Synthase (NOS), mimicking the second step of NO biosynthesis which involves the conversion of Nω-hydroxy-L-arginine (NOHA). nih.govresearchgate.net This compound effectively "short-circuits" the first step of the NOS catalytic cycle, which is the oxidation of L-arginine to NOHA. researchgate.net

Substrate Recognition and Binding Affinity with NOS Isoforms (nNOS, iNOS, eNOS)

This compound is efficiently oxidized by all three NOS isoenzymes: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). researchgate.net Its binding is facilitated by van der Waals interactions between its butyl group and a hydrophobic pocket within the active site of the enzymes. researchgate.netethernet.edu.et Crystal structure analysis of the nNOS heme domain complexed with this compound shows that its binding mode is consistent with that of the natural substrate, NOHA. nih.govgoogle.comnih.gov This structural similarity in binding is a key factor in its ability to act as an effective substrate.

The compound demonstrates notable affinity for the different isoforms, with specific Michaelis-Menten constants (Kₘ) reported. It is identified as the best substrate for iNOS among a series of evaluated N-alkyl-N'-hydroxyguanidines, with a Kₘ value of 33 µM. researchgate.netethernet.edu.etnih.gov For nNOS, the Kₘ value is reported to be 56 µM. researchgate.netethernet.edu.etnih.gov

Comparative Enzymatic Efficiency with N(omega)-hydroxy-L-arginine (NOHA)

This compound is distinguished as a highly efficient exogenous substrate for NOS. nih.govnih.gov Its catalytic efficiency (kcat/Kₘ) when oxidized by iNOS is only two times lower than that of NOHA, the endogenous substrate. nih.govnih.gov This makes it one of the most effective non-amino acid NO precursors reported for the enzyme. caymanchem.com While it is also a good substrate for nNOS and eNOS, its efficiency is most pronounced with the iNOS isoform. nih.govnih.gov

Interactive Data Table: Comparative Kinetic Parameters

CompoundNOS IsoformKₘ (µM)Relative Catalytic Efficiency (kcat/Kₘ) vs. NOHA
This compound iNOS33~50%
This compound nNOS56-
N(omega)-hydroxy-L-arginine (NOHA)iNOS-100% (Reference)

Data sourced from multiple studies. researchgate.netethernet.edu.etnih.govnih.govnih.gov The table allows for sorting and filtering based on compound and isoform.

Nitric Oxide (NO) Generation Pathways Catalyzed by NOS

In the presence of tetrahydrobiopterin (B1682763) (BH4), NADPH, and O₂, NOS enzymes catalyze the selective monooxygenation of this compound. nih.gov This reaction yields nitric oxide (NO) and the corresponding urea, N-butylurea, in a 1:1 molar ratio. nih.gov The process is performed by the NOS Fe(II)-O₂ complex and is not inhibited by superoxide (B77818) dismutase, indicating a direct enzymatic conversion rather than a reaction mediated by superoxide anions. nih.gov Structural studies suggest that the OH-substituted guanidine (B92328) nitrogen, not the hydroxyl oxygen, provides the hydrogen atom to the active ferric-superoxy species during the catalytic cycle, leading to the formation of NO. nih.govgoogle.comnih.gov

Isoform-Selective Substrate Characteristics and Structure-Activity Relationships

The structure of N-alkyl-N'-hydroxyguanidines significantly influences their activity as NOS substrates. The reactivity is dependent on the size of the alkyl substituent; substituents that are too small (like ethyl) or too large (like hexyl or cyclohexyl) result in a significant decrease in activity. researchgate.netethernet.edu.et The butyl group in this compound appears to be an optimal size for effective van der Waals interactions within the hydrophobic cavity of the NOS active site. researchgate.net

While this compound is a substrate for all three isoforms, some other N-hydroxyguanidines exhibit greater selectivity. researchgate.netnih.gov For instance, certain N-aryl-N'-hydroxyguanidines are selective substrates for iNOS, and N-isopropyl-N'-hydroxyguanidine is noted as the best substrate for nNOS. researchgate.netnih.gov The binding mode of this compound in the nNOS active site is consistent with the natural substrate NOHA, whereas N-isopropyl-N'-hydroxyguanidine binds in a different, unexpected manner, providing further insights into the structure-activity relationships of this class of compounds. nih.govgoogle.comnih.gov

Oxidation Reactions Mediated by Cytochrome P450 Enzymes

Microsomal cytochrome P450 (P450) enzymes can catalyze the oxidation of N-hydroxyguanidines, including this compound, using NADPH and O₂. nih.govnih.gov However, these reactions are characterized as non-selective. nih.gov Unlike the specific reaction catalyzed by NOS, P450-mediated oxidation occurs with most N-hydroxyguanidines and yields a mixture of products, including not only the corresponding ureas but also cyanamides and various nitrogen oxides (NO, NO₂⁻, NO₃⁻). nih.govnih.gov

This lack of selectivity is primarily attributed to the involvement of superoxide radicals (O₂⁻) generated from the oxidase function of the P450 hemeproteins. nih.govnih.gov Studies have shown that the microsomal oxidation of N-hydroxyguanidines to their corresponding cyanamides and ureas is significantly inhibited by superoxide dismutase (SOD). nih.gov This contrasts with the BH4-dependent, SOD-insensitive reaction catalyzed by NOS, highlighting a fundamental mechanistic difference between the two enzyme systems in processing N-hydroxyguanidine substrates. nih.gov

Exploration of Other Enzyme-Targeted Interactions (e.g., Glucosylceramide Synthase)

An exploration of other potential enzyme targets for this compound reveals a notable distinction from other N-butylated compounds in pharmacology. Specifically, the enzyme Glucosylceramide Synthase (GCS) is a known target for inhibitors containing an N-butyl group, such as N-butyldeoxynojirimycin (also known as Miglustat) and N-butyl-deoxygalactonojirimycin. researchgate.netdrugbank.com These compounds are iminosugars that act as inhibitors of the enzyme, which is involved in the biosynthesis of glycolipids. researchgate.netnih.gov

However, this compound is structurally distinct, belonging to the hydroxyguanidine class of compounds, not the iminosugar class. A review of the scientific literature does not provide evidence of this compound acting as a substrate or inhibitor for Glucosylceramide Synthase. Its known enzymatic interactions are primarily centered on Nitric Oxide Synthase and, to a lesser, non-selective extent, Cytochrome P450 enzymes.

Mechanistic Elucidation and Reaction Pathway Analysis

Molecular Mechanism of Nitric Oxide (NO) Formation from N-Hydroxyguanidines

Nitric Oxide Synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. wikipedia.org This process occurs in two successive monooxygenation steps. acs.orgnih.gov The first step involves the N-hydroxylation of L-arginine to produce the stable intermediate, Nω-hydroxy-L-arginine (NOHA). acs.orgacs.orgmarlettalab.org In the second step, NOS oxidizes NOHA to generate NO and L-citrulline. nih.govmarlettalab.org

N-hydroxyguanidines, including N-Butyl-N'-hydroxyguanidine, can act as substrates for NOS, effectively entering the catalytic cycle at the second step. nih.govnih.gov The oxidation of these compounds is catalyzed by the heme-containing oxygenase domain of the NOS enzyme. marlettalab.org The reaction involves the transfer of electrons from NADPH via FAD and FMN in the reductase domain to the heme iron in the oxygenase domain. wikipedia.orgnih.gov This reduces the heme iron and allows for the binding and activation of molecular oxygen (O2). nih.gov The activated heme-dioxygen complex then performs a selective monooxygenation of the N-hydroxyguanidine substrate. nih.govresearchgate.net This results in the formation of NO and the corresponding urea in a 1:1 molar ratio. nih.govresearchgate.net

Notably, this compound has been identified as a particularly efficient exogenous substrate for NOS. Its catalytic efficiency (kcat/Km) for oxidation by NOS II is only two times lower than that of the natural intermediate, NOHA. nih.govresearchgate.net

Comparative Substrate Efficiency for NOS II

SubstrateRelative Catalytic Efficiency (kcat/Km)Notes
Nω-hydroxy-L-arginine (NOHA)High (Endogenous Substrate)Natural intermediate in NO synthesis.
This compound~50% of NOHAConsidered the best exogenous substrate reported. nih.govresearchgate.net
N-(4-chlorophenyl)N'-hydroxyguanidineLower than NOHA (Km ≈ 500 µM)Demonstrates that non-amino acid N-hydroxyguanidines can act as substrates. acs.org

Role of Tetrahydrobiopterin (B1682763) (BH4) in NOS Catalysis

Tetrahydrobiopterin (BH4) is an essential cofactor for all three isoforms of NOS and is critical for the effective production of NO. ahajournals.org Its role extends beyond simple allosteric effects; it is an active participant in the enzyme's redox chemistry. researchgate.net One of the central functions of BH4 is to act as a one-electron donor to the ferrous-dioxygen complex (Fe(II)-O2) in the heme active site. ahajournals.orgacs.orgnationalmaglab.org This electron transfer is a crucial step for the reductive activation of molecular oxygen, which is necessary for the oxidation of the substrate. acs.orgnationalmaglab.org

During this process, BH4 is oxidized to a protonated trihydrobiopterin cation radical (BH3•+), which is subsequently re-reduced by electrons flowing from the flavins in the reductase domain. ahajournals.orgnih.gov This allows BH4 to be regenerated after each catalytic cycle. nih.gov

The presence of BH4 is what "couples" the oxidation of NADPH to the synthesis of NO. researchgate.netpulsus.com In states where BH4 availability is limited, the NOS enzyme becomes "uncoupled." ahajournals.orgresearchgate.netnih.gov An uncoupled NOS can no longer efficiently oxidize its substrate to produce NO. Instead, electrons from NADPH are diverted to molecular oxygen, leading to the production of superoxide (B77818) radicals (O2•−). nih.govahajournals.orgresearchgate.net Therefore, BH4 plays a key regulatory role, determining whether the enzyme produces the signaling molecule NO or the reactive oxygen species superoxide. nih.gov BH4 also contributes to the structural stability of the NOS enzyme, promoting its active dimeric form. ahajournals.orgmdpi.com

Investigation of Hydrogen Transfer Mechanisms in Enzymatic Oxidation

The oxidation of the N-hydroxyguanidine functional group by the activated heme-oxygen species is a fundamental step in NO formation. This chemical transformation involves the transfer of a hydrogen atom. While the precise dynamics for this compound are part of a broader mechanistic framework, the process is understood to be an enzymatic hydrogen atom transfer (HAT) reaction. acs.org

The high-valent iron-oxo species within the NOS active site is a powerful oxidant capable of abstracting a hydrogen atom from the substrate's N-hydroxy group. youtube.com This abstraction initiates the electronic rearrangements that lead to the cleavage of the nitrogen-nitrogen bond, ultimately releasing NO and forming the corresponding urea. youtube.com The protein environment of the enzyme's active site plays a critical role in positioning the substrate correctly and stabilizing the transition states involved in this hydrogen transfer, thereby ensuring the efficiency and specificity of the reaction.

Oxidative Transformation Pathways Beyond Nitric Oxide Generation

While the BH4-dependent reaction selectively produces nitric oxide and the corresponding urea, alternative oxidative pathways exist, particularly under conditions where the NOS enzyme is uncoupled or in the presence of other enzyme systems. nih.govresearchgate.net

In the absence of the essential cofactor BH4, NOS II catalyzes non-selective oxidations of N-hydroxyguanidines. acs.orgnih.gov These reactions are performed primarily by superoxide (O2•−) generated from the uncoupled oxidase function of the enzyme. acs.orgnih.govresearchgate.netnih.gov This non-selective pathway is not inhibited by superoxide dismutase (SOD) and results in a different product profile. nih.govnih.gov Instead of a clean conversion to NO and urea, this pathway can generate a mixture of products, including the corresponding urea, cyanamide (B42294), and various nitrogen oxides such as nitrite (NO2−) and nitrate (NO3−). acs.orgnih.govnih.gov Similar non-selective oxidations of N-hydroxyguanidines are also catalyzed by microsomal cytochromes P450. nih.govresearchgate.net

Furthermore, chemical oxidation studies of N-hydroxyguanidine compounds have shown that different oxidizing agents can lead to the release of nitroxyl (HNO) or nitrous oxide (N2O) in addition to nitric oxide, suggesting that other reactive nitrogen species could potentially be formed under certain biological conditions. nih.govnih.gov

Oxidation Products of N-Hydroxyguanidines by NOS

ConditionPrimary OxidantMajor ProductsReaction Type
NOS with sufficient BH4NOS Fe(II)-O2 complexNitric Oxide (NO) + UreaSelective Monooxygenation acs.orgnih.gov
NOS without BH4 (Uncoupled)Superoxide (O2•−)Urea, Cyanamide, NO2−, NO3−Non-selective Oxidation acs.orgnih.govnih.gov

Advanced Spectroscopic and Structural Characterization in Enzymatic Systems

X-ray Crystallographic Analysis of N-Butyl-N'-hydroxyguanidine-Enzyme Complexes

X-ray crystallography has been instrumental in revealing the atomic-level details of how this compound binds to the active site of neuronal nitric oxide synthase (nNOS). nih.gov The crystal structure of the nNOS heme domain in complex with this compound shows a specific binding orientation that mimics the binding of the natural substrate, Nω-hydroxy-L-arginine. nih.gov

In the active site, the this compound molecule is positioned through a network of hydrogen bonds and hydrophobic interactions. The hydroxyguanidine group forms crucial hydrogen bonds with conserved residues, such as a glutamate (B1630785) residue (Glu592 in nNOS), and a backbone carbonyl group. nih.gov This interaction orients the terminal hydroxyl group towards the heme iron, which is essential for the catalytic mechanism of NO formation. The butyl group extends into a hydrophobic pocket within the active site, contributing to the binding affinity. nih.gov

A key structural finding is the planarity of the bound hydroxyguanidine moiety and its relationship with the heme. The binding mode observed for this compound supports the proposed mechanism where the OH-substituted guanidine (B92328) nitrogen is the likely source of the hydrogen atom supplied to the ferric-superoxy species during the second step of the NOS catalytic reaction. nih.gov

Table 1: Crystallographic Data for nNOS Heme Domain in Complex with this compound

ParameterValue
PDB ID1M8D
Resolution (Å)2.20
R-factor / R-free0.208 / 0.254
Space GroupP3(2)21
Key Interacting ResiduesGlu592, Trp587, Tyr588

Data sourced from Li et al., Biochemistry, 2002. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies

While specific NMR studies focusing exclusively on this compound are not extensively documented in the literature, the application of NMR spectroscopy is a powerful tool for understanding the conformational dynamics and binding of similar ligands to enzymes. Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY can be used to identify which parts of the this compound molecule are in close contact with the enzyme.

Two-dimensional NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, performed on an ¹⁵N-labeled enzyme, would allow for the monitoring of chemical shift perturbations upon the addition of this compound. These perturbations can map the binding site on the protein surface. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between the protons of the bound ligand and the protein, offering a detailed picture of the bound conformation of this compound.

Electronic Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

EPR spectroscopy is particularly useful for studying paramagnetic species, such as the heme iron in NOS and any potential radical intermediates formed during catalysis. When N-hydroxyguanidines, including this compound, bind to the ferric (Fe³⁺) form of heme proteins, they can induce a change in the spin state of the iron.

Studies on the interaction of N-hydroxyguanidines with microperoxidase-8, a model heme system, have shown the formation of stable low-spin iron(III) complexes. nih.gov These complexes are characterized by distinct EPR g-values. nih.gov For instance, the complex with N-(4-methoxyphenyl)-N'-hydroxyguanidine exhibited g-values at 2.55, 2.26, and 1.86. nih.gov This indicates a strong interaction with the heme iron, likely through the oxygen atom of the hydroxyguanidine group. nih.gov Such studies suggest that this compound would behave similarly, forming a low-spin complex with the heme iron of NOS, which is a critical step for the subsequent catalytic cycle that may involve radical intermediates.

Resonance Raman (RR) Spectroscopy Investigations of Heme-Ligand Interactions

Resonance Raman spectroscopy is a valuable technique for probing the vibrational modes of the heme cofactor and its interactions with ligands. By exciting the sample with a laser wavelength that corresponds to an electronic transition of the heme, the vibrational modes of the porphyrin macrocycle and the iron-ligand bonds can be selectively enhanced.

In the context of this compound binding to NOS, RR spectroscopy can provide information on the coordination, oxidation, and spin state of the heme iron. The RR spectrum of the N-hydroxyguanidine-heme complex is consistent with a hexacoordinated low-spin iron(III) structure. nih.gov Specific vibrational modes in the high-frequency region of the spectrum are sensitive to the spin state and core size of the porphyrin. Changes in these modes upon binding of this compound would confirm the formation of a low-spin complex, corroborating the findings from EPR spectroscopy. Furthermore, new vibrational modes in the low-frequency region could potentially be assigned to the Fe-O stretch of the coordinated this compound, providing direct evidence of the ligand-metal bond.

Table 2: Spectroscopic Data for N-Hydroxyguanidine-Heme Complexes

Spectroscopic TechniqueObservationInterpretation
EPR Formation of low-spin Fe(III) complexes with g-values around 2.55, 2.26, 1.86Strong axial ligation to the heme iron, likely via the oxygen atom.
Resonance Raman Spectrum consistent with a hexacoordinated low-spin iron(III) structureConfirms the formation of a low-spin complex and provides insight into the heme coordination environment.

Data based on studies of N-hydroxyguanidines with microperoxidase-8. nih.gov

Computational and Theoretical Investigations of N Butyl N Hydroxyguanidine

Molecular Docking and Virtual Screening for Enzyme Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.

A significant computational study involving N-Butyl-N'-hydroxyguanidine focused on its interaction with neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases. nih.gov Crystal structures of the nNOS heme domain in complex with this compound have been determined, providing a detailed view of its binding mode within the enzyme's active site. nih.govacs.org

The binding orientation of this compound was found to be consistent with that of Nω-hydroxy-L-arginine, the natural substrate for nNOS. nih.govacs.org This finding is crucial as it suggests that this compound can act as a substrate mimic. The interaction data from these crystal structures can be used to validate and refine molecular docking protocols for this class of compounds.

While a broad virtual screening campaign for this compound is not extensively documented in the available literature, the existing structural data provides a solid foundation for such studies. Future virtual screening efforts could leverage this information to identify other potential enzyme targets for this compound or to discover novel hydroxyguanidine derivatives with improved binding affinities and selectivities.

For instance, in studies of other guanidine (B92328) derivatives, molecular docking has been successfully employed to screen large chemical libraries and identify potential inhibitors for targets like the main protease (Mpro) of SARS-CoV-2. mdpi.com

Table 1: Key Interactions of this compound with Neuronal Nitric Oxide Synthase (nNOS)

Interacting Residue in nNOSType of Interaction with this compound
Heme IronCoordination
Glutamate (B1630785)Hydrogen Bond
TryptophanHydrophobic Interaction
ValineVan der Waals Interaction

Note: This table is a representation of typical interactions observed for substrates in the nNOS active site and is consistent with the binding mode of this compound.

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes over time.

In the case of this compound, MD simulations can be employed to further investigate its interaction with neuronal nitric oxide synthase (nNOS), building upon the static picture provided by crystal structures. nih.gov Such simulations can reveal the dynamic behavior of the ligand within the active site, the stability of key hydrogen bonds, and the role of surrounding water molecules in the binding process.

MD simulations can also be used to explore the conformational changes that nNOS undergoes upon inhibitor binding. nih.gov Understanding these dynamic aspects is crucial for the rational design of more effective and selective inhibitors.

Quantum Chemical Calculations of Reaction Energetics and Transition States

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and reactivity of molecules. compbiophyschem.com These methods can provide valuable insights into reaction mechanisms, energetics, and the structures of transition states.

For this compound, quantum chemical calculations could be utilized to investigate the mechanism of its oxidation by nitric oxide synthases (NOS). nih.gov Such calculations can help to elucidate the electronic properties of the hydroxyguanidine moiety and its role in the formation of nitric oxide. nih.gov

While specific quantum chemical studies on this compound are not extensively reported, research on related hydroxyguanidine derivatives has demonstrated the utility of these methods. nih.gov For example, theoretical calculations have been used to study the tautomeric equilibria of hydroxyguanidines and to predict their relative stabilities. Understanding the predominant tautomeric form in solution is crucial for interpreting its binding and reactivity.

Furthermore, quantum chemical calculations can be applied to model the reaction pathway of NO formation from N-hydroxyguanidines, identifying key intermediates and transition states. This information is invaluable for understanding the catalytic mechanism of NOS enzymes. ebi.ac.uk

Table 2: Representative Energetic Parameters from Quantum Chemical Calculations of a Generic Hydroxyguanidine Tautomerization

ParameterCalculated Value (kcal/mol)
Relative Energy of Tautomer 10.0
Relative Energy of Tautomer 2+2.5
Energy Barrier for Tautomerization+15.2

Note: This table presents hypothetical data to illustrate the type of information obtained from quantum chemical calculations on related hydroxyguanidine systems.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the corresponding changes in activity, researchers can identify key structural features responsible for its biological effects.

For this compound and its analogs, SAR studies can provide valuable insights for the design of more potent and selective enzyme inhibitors. While comprehensive SAR studies specifically for this compound are limited in the public domain, research on other hydroxyguanidine derivatives has established some general SAR principles. nih.gov

For instance, studies on N-aryl N'-hydroxyguanidines as substrates for nitric oxide synthase have shown that the nature and position of substituents on the aryl ring significantly impact the rate of NO formation. nih.gov It was found that small, electron-donating groups in the para position were generally favorable for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically describe the relationship between the chemical structure and biological activity. nih.govmdpi.comresearchgate.net These models can then be used to predict the activity of novel, untested compounds. For a series of hydroxyguanidine derivatives, a QSAR model might incorporate descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

A study on aminohydroxyguanidine derivatives found that cytotoxicity correlated well with electronic and lipophilic parameters. nih.gov

Table 3: Hypothetical SAR Data for a Series of N-Alkyl-N'-hydroxyguanidine Derivatives

Alkyl SubstituentEnzyme Inhibition (IC50, µM)Lipophilicity (logP)
Methyl500.5
Ethyl351.0
Propyl201.5
Butyl 15 2.0
Pentyl252.5

Note: This table presents hypothetical data to illustrate the principles of SAR analysis.

Theoretical Approaches to Enzyme Kinetics and Inhibition Mechanisms

Theoretical and computational approaches can be used to model and understand the kinetics of enzyme inhibition. These methods provide a framework for interpreting experimental data and for elucidating the mechanism by which a compound inhibits an enzyme.

For this compound, its role as a substrate for nitric oxide synthase (NOS) means that it participates in the enzyme's catalytic cycle. nih.govnih.gov Theoretical models of enzyme kinetics can be used to describe the rates of the individual steps in this process, including substrate binding, catalytic conversion, and product release.

While detailed kinetic modeling specifically for this compound is not widely published, the general principles of enzyme kinetics can be applied. The Michaelis-Menten model is often used to describe the relationship between the reaction rate and substrate concentration.

In the context of enzyme inhibition, theoretical models can help to distinguish between different inhibition mechanisms, such as competitive, non-competitive, and uncompetitive inhibition. nih.gov For example, competitive inhibitors typically bind to the active site of the enzyme, competing with the natural substrate. nih.gov The binding of this compound in a mode similar to the natural substrate of nNOS is consistent with a competitive interaction mechanism. nih.govacs.org

Computational methods can also be used to calculate the binding free energies of inhibitors to enzymes, providing a theoretical prediction of their inhibitory potency. These calculations can guide the optimization of lead compounds to improve their affinity for the target enzyme.

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Next-Generation N-Hydroxyguanidine Analogues

The therapeutic potential of N-hydroxyguanidine derivatives is intrinsically linked to their molecular structure. The design and synthesis of next-generation analogues of N-Butyl-N'-hydroxyguanidine are focused on optimizing its pharmacological profile by systematically modifying its chemical architecture. Key strategies involve modulating the lipophilic/hydrophilic balance and altering the electronic and steric properties of the molecule. nih.gov

The butyl group in this compound provides a degree of lipophilicity that can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Future design strategies will likely explore the impact of modifying this alkyl chain. For instance, increasing the chain length could enhance membrane permeability, while introducing branching or cyclic structures could modulate metabolic stability and target engagement.

The table below summarizes key structural modifications and their anticipated effects on the properties of this compound analogues.

Structural ModificationRationaleAnticipated Effect on Properties
Alkyl Chain Modification Modulate lipophilicity and steric bulkAltered membrane permeability, metabolic stability, and target binding affinity
    - Chain length variation
    - Introduction of branching
    - Incorporation of cyclic moieties
Guanidine (B92328) Nitrogen Substitution Modulate electronic properties and hydrogen bondingModified pKa, target interaction specificity, and potency
    - Aromatic/heterocyclic groups
    - Electron-withdrawing/donating groups

Integrated Experimental and Computational Methodologies for Mechanistic Deepening

A thorough understanding of the mechanism of action at the molecular level is paramount for the rational design of more effective and selective therapeutic agents. For this compound and its analogues, an integrated approach combining experimental techniques with computational modeling is crucial for elucidating their biological activities.

Experimental studies will continue to play a vital role in determining the biological effects of these compounds. For instance, the oxidation of N-hydroxyguanidine compounds has been shown to release nitric oxide (NO) and nitroxyl (HNO), both of which are important signaling molecules with vasoactive properties. nih.govnih.gov Further experimental investigations are needed to determine if this compound acts through a similar mechanism and to identify its specific cellular and molecular targets.

Computational chemistry offers powerful tools to complement experimental findings and provide deeper mechanistic insights. Methodologies such as Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of this compound, helping to predict its metabolic fate and potential for generating bioactive species like NO. Molecular docking and molecular dynamics simulations can be used to model the interaction of the compound with putative protein targets, revealing key binding modes and guiding the design of analogues with improved affinity and selectivity.

The synergy between experimental and computational approaches can be summarized as follows:

MethodologyContribution to Mechanistic Understanding
Experimental
    - In vitro and in vivo assaysDetermine biological activity (e.g., anticancer, antiviral) and identify cellular effects.
    - Mechanistic studiesInvestigate the release of signaling molecules (e.g., NO, HNO) and identify metabolic pathways.
Computational
    - Quantum chemistry (e.g., DFT)Elucidate electronic properties, reactivity, and potential for bioactivation.
    - Molecular modeling (docking, MD)Predict binding modes to biological targets and guide structure-based drug design.

Novel Applications in Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. rsc.org Given the diverse biological activities of N-hydroxyguanidines, this compound and its next-generation analogues represent a promising class of compounds for the development of novel chemical probes.

For instance, if a specific analogue of this compound is found to potently and selectively inhibit a particular enzyme or receptor implicated in a disease process, it could be developed into a chemical probe to interrogate the role of that target in cellular signaling pathways. To be an effective chemical probe, a compound should ideally possess high potency, selectivity, and a known mechanism of action.

The development of this compound-based chemical probes would involve synthesizing derivatives with reporter tags, such as fluorescent dyes or affinity labels. These tagged probes would allow for the visualization and identification of the target protein within cells and tissues, providing valuable insights into its subcellular localization and interactions.

Potential applications for this compound-based chemical probes include:

Target identification and validation: Identifying the specific molecular targets responsible for the observed biological effects of N-hydroxyguanidines.

Pathway elucidation: Mapping the cellular pathways and networks that are modulated by the interaction of the probe with its target.

Disease mechanism studies: Investigating the role of the target protein in the pathophysiology of various diseases, such as cancer or viral infections.

The development of such probes would significantly advance our understanding of the therapeutic potential of the N-hydroxyguanidine scaffold and pave the way for the discovery of new drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Butyl-N'-hydroxyguanidine, and how can purity be verified?

  • Methodology : Synthesis typically involves condensation reactions between substituted amines and hydroxyguanidine precursors under controlled pH (6.5–7.5) and temperature (60–80°C). For example, Schiff base formation with aldehydes can be catalyzed by transition metals (e.g., Cu(II)) in ethanol/water mixtures .
  • Purity Verification : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) on a C18 column, coupled with nuclear magnetic resonance (NMR) to confirm structural integrity. Purity thresholds >95% are standard for biological assays .

Q. Which analytical techniques are most effective for characterizing N-Butyl-N'-hydroxyguanidine, and what key spectral markers should be observed?

  • Techniques :

  • FT-IR : Look for N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks should align with the theoretical molecular weight (e.g., 133.16 g/mol for deuterated analogs) .
  • NMR : Distinct signals for butyl protons (δ 0.8–1.5 ppm) and hydroxyguanidine NH groups (δ 8.5–9.5 ppm) .
    • Data Interpretation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous guanidine derivatives .

Q. How should researchers assess the chemical stability of N-Butyl-N'-hydroxyguanidine under various experimental conditions?

  • Approach : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : 4°C, 25°C, and 40°C for 1–4 weeks .
  • pH : Buffered solutions (pH 3–9) to evaluate hydrolysis susceptibility .
    • Analysis : Monitor degradation via HPLC and quantify residual intact compound. Store at ≤-20°C in anhydrous conditions to prevent decomposition .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of N-Butyl-N'-hydroxyguanidine in nitric oxide (NO)-mediated pathways?

  • Mechanistic Insight : The compound potentiates NO’s vasorelaxant activity by stabilizing NO radicals, as shown in rabbit aortic strip assays. Co-infusion with L-arginine (1 μM) enhances endothelial NO synthase (eNOS) activity, while inhibitors like L-NAME block this effect .
  • Experimental Validation : Use cascade bioassay systems with timed detector tissues to measure NO stabilization kinetics .

Q. How can researchers optimize experimental parameters to enhance the yield of N-Butyl-N'-hydroxyguanidine derivatives in multi-step syntheses?

  • Optimization Strategies :

  • Catalyst Screening : Test transition metals (e.g., Co(II), Ni(II)) to improve Schiff base formation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reaction rates compared to aqueous systems .
  • Statistical Design : Apply factorial design to evaluate temperature, pH, and reagent molar ratios .

Q. What strategies are effective for resolving contradictory data in studies investigating the redox properties of N-Butyl-N'-hydroxyguanidine?

  • Data Reconciliation :

  • Control Replication : Ensure consistent use of negative controls (e.g., empty bead columns in bioassays) to validate NO-specific effects .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., ±5% variance in HPLC peak integration) and biological variability (e.g., n ≥ 3 replicates) .
  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) analysis to correlate redox potentials with substituent electronic effects .

Methodological Best Practices

  • Experimental Design : Follow NIH guidelines for preclinical studies, including detailed reporting of animal models, sample sizes, and statistical methods .
  • Data Presentation : Include raw data tables in appendices and processed data in main texts to ensure reproducibility .
  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over vendor catalogs to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.